1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol
Description
Properties
IUPAC Name |
1-naphthalen-2-yloxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-19-14-20(2)26(21(3)15-19)28-12-10-27(11-13-28)17-24(29)18-30-25-9-8-22-6-4-5-7-23(22)16-25/h4-9,14-16,24,29H,10-13,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFFTWYIYYNZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₂₁N₁O₂
- Molecular Weight : 259.34 g/mol
- CAS Registry Number : 4199-09-1
The compound features a piperazine ring and a naphthyloxy group, which are crucial for its biological activity. The mesityl substitution enhances lipophilicity, potentially affecting its interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit bacterial growth effectively. A study demonstrated that related piperazine compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy for the target compound in combating infections .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| PNT | 2.5 | 6.7 |
| TBA | 40 | Not tested |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been inferred from studies on related piperazine derivatives that inhibit pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways, although direct evidence is limited.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DNA gyrase, leading to bacterial cell death.
- Modulation of Neurotransmitter Systems : The piperazine moiety is known for its interaction with serotonin and dopamine receptors, which may contribute to neuropharmacological effects.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antimicrobial Efficacy : A study on piperazine derivatives highlighted their effectiveness against various bacterial strains, showcasing the potential for developing new antibiotics .
- Cardiovascular Effects : Research involving piperazine derivatives indicated positive inotropic effects in heart tissues, suggesting that similar compounds could influence cardiac function .
- Neuropharmacological Research : Compounds with similar structures have been evaluated for their effects on mood disorders, indicating a possible role in treating anxiety or depression through modulation of neurotransmitter systems.
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(1-naphthyloxy)-propan-2-ol (BM-15275/KT-611)
- Key Differences :
- The mesityl group in the target compound is replaced by a 2-methoxyphenyl group.
- The naphthyloxy group is at the 1-position instead of the 2-position.
- Proprietary names (Avishot, Flivas) suggest clinical development, likely for adrenergic or serotoninergic modulation .
1-(4-Methoxyphenoxy)-3-piperazin-1-yl-propan-2-ol
- Key Differences: Lacks the mesityl and naphthyloxy groups; instead, features a 4-methoxyphenoxy substituent.
- Implications :
Beta-Blocker Analogues
Propranolol Hydrochloride
- Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride.
- Key Differences: Replaces the mesityl-piperazine with an isopropylamino group. 1-naphthyloxy vs. 2-naphthyloxy.
- Implications: Propranolol’s β-adrenergic antagonism is driven by the isopropylamino group. The target compound’s piperazine-mesityl motif may shift activity toward serotonin or dopamine receptors .
Betaxolol Hydrochloride
- Structure: 1-[p-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride.
- Key Differences: Incorporates a cyclopropylmethoxyethyl-phenoxy group instead of naphthyloxy.
- Implications: Betaxolol’s selectivity for β1-adrenergic receptors highlights how ether-linked substituents influence target specificity. The target compound’s naphthyloxy group may favor non-adrenergic targets .
Sulfur-Containing Analogues
Tipropidil
- Structure: 1-(Octylamino)-3-(4-isopropylthiophenoxy)-2-propanol.
- Key Differences: Replaces piperazine with an octylamino group and includes a thiophenoxy substituent.
- Implications :
1-[(3-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
- Key Differences :
- Substitutes mesityl with a phenylpiperazine and introduces a 3-chlorophenylsulfanyl group.
Comparative Data Table
Research Findings and Implications
- Structural Activity Relationships (SAR): The 2-naphthyloxy group in the target compound may offer stronger van der Waals interactions than 1-naphthyloxy or phenoxy groups, as seen in Propranolol . The mesityl group’s steric bulk could hinder metabolism via cytochrome P450 enzymes, enhancing half-life compared to methoxy-substituted analogues .
- Therapeutic Potential: Piperazine-mesityl derivatives are understudied but share structural motifs with antipsychotics (e.g., aripiprazole). The target compound warrants evaluation for dopamine D2/5-HT1A receptor affinity. Beta-blocker analogues (Propranolol, Betaxolol) demonstrate the critical role of amino-alcohol motifs in cardiovascular targeting, suggesting the need for functional assays to confirm the target compound’s mechanism .
Preparation Methods
Formation of the Piperazine Intermediate
The synthesis begins with the preparation of 4-mesitylpiperazine. This step involves the nucleophilic substitution of piperazine with mesityl bromide (2,4,6-trimethylbromobenzene) under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is catalyzed by potassium carbonate, achieving yields of 65–75% after 12–18 hours.
Propanol Backbone Functionalization
The naphthyloxy-propanol moiety is introduced via Williamson ether synthesis. Epichlorohydrin is reacted with 2-naphthol in the presence of sodium hydride, yielding 3-(2-naphthyloxy)-1,2-epoxypropane. Subsequent ring-opening of the epoxide with 4-mesitylpiperazine in ethanol at 60°C produces the tertiary alcohol intermediate.
Table 1: Key Reaction Conditions for Propanol Backbone Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epoxide Formation | 2-Naphthol, Epichlorohydrin, NaH, THF, 0°C | 82 | 95 |
| Ring-Opening | 4-Mesitylpiperazine, EtOH, 60°C, 8 h | 68 | 91 |
Optimization of Critical Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts the efficiency of the ring-opening reaction. Comparative studies indicate that ethanol provides superior regioselectivity compared to acetonitrile or toluene, minimizing byproduct formation. Elevated temperatures (60–70°C) enhance reaction rates but necessitate careful monitoring to prevent decomposition.
Catalytic Enhancements
The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves the solubility of 4-mesitylpiperazine in ethanol, increasing yields to 74%. Alternatively, microwave-assisted synthesis reduces reaction times to 2 hours with comparable efficacy.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis characterization employs:
Table 2: Comparative Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Reference Compound (CID 2937551) |
|---|---|---|
| H NMR | δ 2.31 (s, 9H, mesityl-CH) | δ 1.12 (t, 3H, ethyl-CH-CH) |
| HPLC Retention Time | 12.4 min (C18 column, 70:30 MeOH:HO) | 9.8 min (Same conditions) |
Comparative Analysis with Analogous Compounds
The synthesis of 1-(4-Ethyl-1-piperazinyl)-3-isopropoxy-2-propanol (CID 2937551) follows a analogous pathway, substituting mesityl bromide with ethyl iodide during piperazine functionalization. This simpler alkylation step achieves higher yields (85%) due to reduced steric hindrance, underscoring the challenges posed by the mesityl group’s bulk.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
-
Cost Efficiency : Mesityl bromide’s high cost necessitates solvent recovery systems.
-
Safety : Exothermic reactions during epoxide formation mandate jacketed reactors with precise temperature control.
-
Purification : Column chromatography remains standard, though simulated moving bed (SMB) chromatography is being explored for continuous processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
